

# **Application Notes and Protocols for**[11C]DAA1106 PET Imaging

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Compound of Interest		
Compound Name:	DAA-1097	
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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of [11C]DAA1106 as a positron emission tomography (PET) radioligand for imaging the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation.

### Introduction

[11C]DAA1106 is a potent and selective second-generation radioligand for TSPO, which is upregulated in activated microglia and astrocytes. This makes it a valuable tool for in vivo visualization and quantification of neuroinflammation in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, stroke, and traumatic brain injury.[1][2] Compared to the first-generation TSPO radioligand, --INVALID-LINK---PK11195, [11C]DAA1106 exhibits higher brain uptake and retention in areas of inflammation, offering an improved signal-to-noise ratio.[3][4]

### **Data Presentation**

## Table 1: In Vitro Binding Affinities of DAA1106



Species	Brain Region	Kı (nM)
Rat	Mitochondrial Fractions	0.043[5]
Monkey	Mitochondrial Fractions	0.188[5]

## Table 2: Quantitative PET Data for [11C]DAA1106 in

**Humans** 

Brain Region	Binding Potential (BPND)	Total Distribution Volume (VT)
Thalamus	Highest	-
Medial Temporal Cortex	High	-
Cerebellum	High	Highest
Striatum	Low	-

Data derived from studies comparing regional distribution with other PBR ligands.

Specific values were not provided in the search results.

## Table 3: Comparison of [11C]DAA1106 with Other TSPO PET Ligands



Radioligand	Generation	Key Advantages	Key Disadvantages
INVALID-LINK PK11195	First	Widely studied	High non-specific binding, low brain permeability.[1]
[11C]DAA1106	Second	Higher brain uptake and specific binding thanINVALID-LINKPK11195.[3][4]	Rapidly metabolized in plasma.[5]
[11C]PBR28	Second	High affinity	Sensitive to TSPO genetic polymorphism (rs6971).[1]
[18F]DPA-714	Second	Longer half-life (18F)	Sensitive to TSPO genetic polymorphism (rs6971).[7]

# Experimental Protocols Radiosynthesis of [11C]DAA1106

Objective: To radiolabel the precursor DAA1123 with [11C]methyl iodide to produce [11C]DAA1106.

#### Materials:

- DAA1123 (N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)amine) precursor
- [11C]Methyl iodide ([11C]CH3I)
- Sodium hydride (NaH)
- Anhydrous Dimethylformamide (DMF)
- HPLC system with a semi-preparative C18 column
- Mobile phase (e.g., acetonitrile/water mixture)



- Solid-phase extraction (SPE) cartridge (e.g., C18)
- Sterile water for injection, USP
- Ethanol, USP

#### Procedure:

- Preparation: Dissolve the DAA1123 precursor and NaH in anhydrous DMF in a reaction vessel.
- Radiolabeling: Bubble the gaseous [11C]CH₃I through the precursor solution at room temperature. The reaction is typically rapid, with high incorporation yields (e.g., 72 ± 16%).[5]
- Quenching: After the trapping of [11C]CH₃I is complete, quench the reaction by adding water.
- Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to isolate [11C]DAA1106 from unreacted precursor and byproducts.[5]
- Formulation:
  - Collect the HPLC fraction containing [11C]DAA1106.
  - Trap the radioligand on a C18 SPE cartridge.
  - Wash the cartridge with sterile water to remove HPLC solvents.
  - Elute the [11C]DAA1106 from the cartridge with a small volume of ethanol.
  - Dilute with sterile saline for injection to the desired final concentration and radiochemical purity (>98%).[5]
- Quality Control: Perform quality control tests to determine radiochemical purity, specific activity (typically 90-156 GBq/µmol), and residual solvent levels.[5]

## **Animal PET Imaging Protocol (Example: Mouse)**



Objective: To perform in vivo PET imaging in a mouse model to assess [11C]DAA1106 uptake and binding.

#### Materials:

- [11C]DAA1106 formulated in sterile saline
- Anesthesia (e.g., isoflurane)
- Small animal PET scanner
- Catheter for intravenous injection
- (Optional) Blocking agent (e.g., non-radioactive DAA1106 or PK11195)

#### Procedure:

- Animal Preparation:
  - Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).
  - Place the animal on the scanner bed and maintain anesthesia throughout the scan.
  - Insert a catheter into a tail vein for radiotracer injection.
- PET Scan Acquisition:
  - Perform a transmission scan for attenuation correction.
  - Administer a bolus intravenous injection of [11C]DAA1106.
  - Acquire dynamic emission data for a specified duration (e.g., 60-90 minutes).
- (Optional) Blocking Study: To determine specific binding, co-inject or pre-treat a separate cohort of animals with a high dose of a non-radioactive TSPO ligand (e.g., DAA1106 or PK11195) to block the specific binding sites.[5]
- Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.



## **Human PET Imaging Protocol**

Objective: To perform in vivo PET imaging in human subjects to quantify TSPO expression.

#### Procedure:

- Subject Preparation:
  - Obtain informed consent.
  - Subjects should fast for at least 4 hours prior to the scan.
  - Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if required for kinetic modeling).
- PET Scan Acquisition:
  - Position the subject in the PET scanner with the head comfortably immobilized.
  - Perform a transmission scan or CT scan for attenuation correction.
  - Administer a bolus intravenous injection of [11C]DAA1106.
  - Acquire dynamic 3D PET data for 90-120 minutes.
- Arterial Blood Sampling (for invasive kinetic modeling):
  - Collect arterial blood samples continuously for the first few minutes, followed by discrete samples at increasing intervals throughout the scan.
  - Measure whole-blood and plasma radioactivity concentrations.
  - Analyze plasma samples to determine the fraction of unmetabolized parent radiotracer over time.[5]
- Image Analysis and Kinetic Modeling:
  - Co-register the PET images with the subject's anatomical MRI scan.



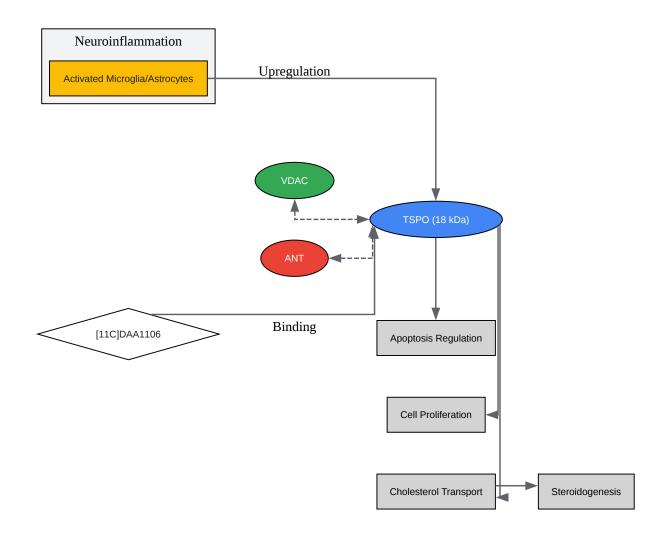




- Delineate regions of interest (ROIs) on the MRI and transfer them to the PET images.
- Generate time-activity curves (TACs) for each ROI.
- Apply a suitable kinetic model to the TACs to estimate outcome measures such as the
  total distribution volume (VT) or the binding potential (BPND). A two-tissue compartment
  model is often appropriate.[3] Non-invasive methods using a reference region may also be
  employed.

### **Visualizations**

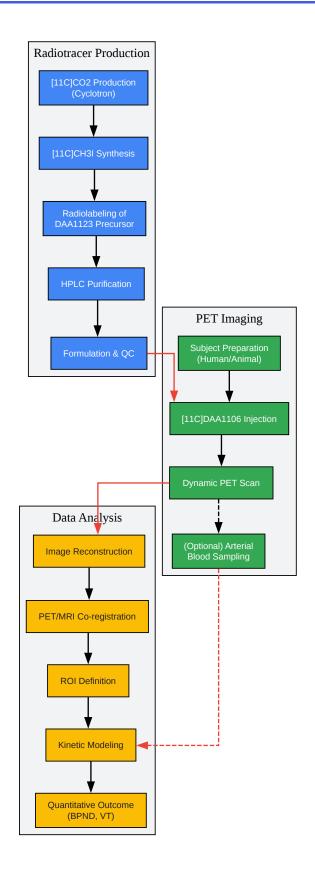




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Caption: TSPO signaling in neuroinflammation.





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Caption: [11C]DAA1106 PET experimental workflow.



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